molecular formula C18H17ClFN3O3 B2878740 N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1286711-72-5

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2878740
CAS No.: 1286711-72-5
M. Wt: 377.8
InChI Key: ADFFTQPBDBIQNL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of imidazolidinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the acylation of the imidazolidinone intermediate with an acyl chloride or anhydride.

    Substitution reactions: The final compound is obtained by introducing the chloro and methoxy groups on the phenyl ring through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(3-(2-bromophenyl)-2-oxoimidazolidin-1-yl)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(3-(2-iodophenyl)-2-oxoimidazolidin-1-yl)acetamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3/c1-26-16-7-6-12(10-13(16)19)21-17(24)11-22-8-9-23(18(22)25)15-5-3-2-4-14(15)20/h2-7,10H,8-9,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFFTQPBDBIQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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